1-(3-Bromo-2-fluorophenyl)ethanol
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Overview
Description
1-(3-Bromo-2-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H8BrFO . It is stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular weight of 1-(3-Bromo-2-fluorophenyl)ethanol is 219.05 . The InChI code for this compound is 1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Bromo-2-fluorophenyl)ethanol are not available, similar compounds are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
1-(3-Bromo-2-fluorophenyl)ethanol is a liquid at room temperature . It has a molecular weight of 219.05 .Scientific Research Applications
Application 1: Synthesis of Bromo Flavonols for Nanomolar Aluminum Ion Detection and Cellular Imaging
- Summary of the Application: This compound is used in the synthesis of a novel fluorescent probe (IV) based on bromoflavonol. The probe is designed for the detection of Aluminum ions (Al 3+) in nanomolar concentrations .
- Methods of Application: The probe IV exhibits a blue shift in emission and enhanced fluorescence upon binding to Al 3+. The detection limit (LOD) of probe IV for Al 3+ is 1.8×10 −8 mol/L .
- Results or Outcomes: The probe was successfully used to detect Al 3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96%. It was also used for imaging Al 3+ in MG63 cells, suggesting its potential application in biological imaging .
Application 2: Synthesis of Lusutrombopag
- Summary of the Application: (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol ((S)-1b) is a key precursor for the synthesis of Lusutrombopag, a medication used to treat low platelet count due to chronic liver disease .
- Methods of Application: The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound .
- Results or Outcomes: The details of the results or outcomes of this application are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromo-2-fluorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVPIDFXSBXICP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703905 |
Source
|
Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-fluorophenyl)ethanol | |
CAS RN |
1221715-80-5 |
Source
|
Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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